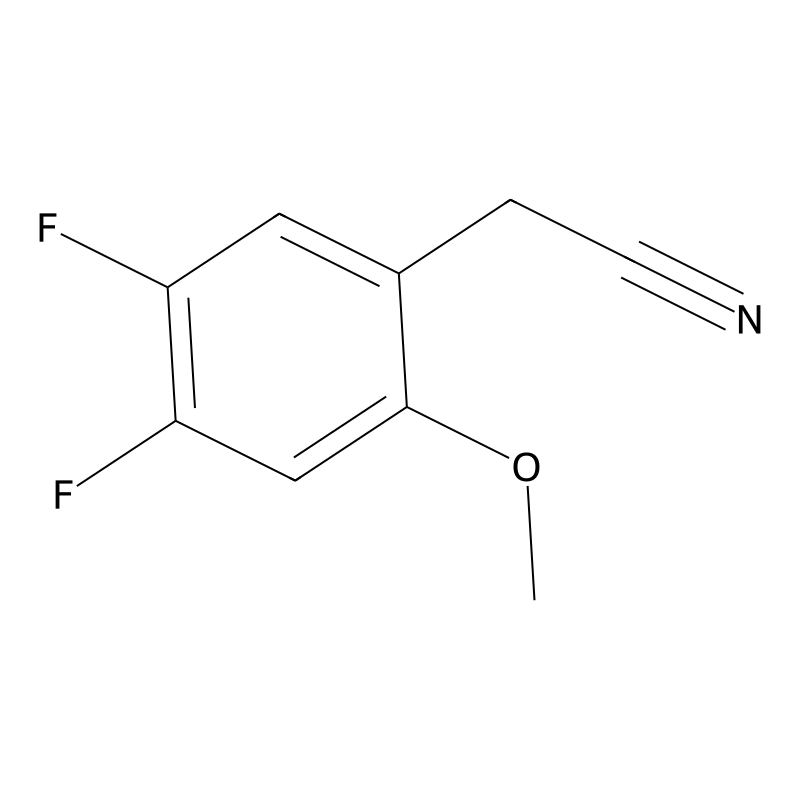2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Synthesis
Summary of Application: “2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile” is used as a chemical intermediate in organic synthesis.
Methods of Application: The specific methods of application can vary widely depending on the desired end product.
Results or Outcomes: The outcomes of these reactions would be the production of new compounds.
Pharmaceutical Research
Methods of Application: These studies typically involve in vitro (test tube or cell culture) and in vivo (animal) experiments.
Results or Outcomes: The results of these studies could potentially include the discovery of new antimicrobial agents or the identification of new metabolic pathways in the human body.
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is an organic compound with the molecular formula . It features a phenyl ring substituted with two fluorine atoms and a methoxy group, along with an acetonitrile functional group. This compound is notable for its unique structural properties, which contribute to its utility in various chemical and pharmaceutical applications. The presence of fluorine atoms enhances its reactivity and biological activity, making it a valuable candidate for research and development in medicinal chemistry and other fields.
- Oxidation: This compound can be oxidized to form corresponding carboxylic acids, such as 4,5-difluoro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: The nitrile group can be reduced to an amine, yielding 2-(4,5-difluoro-2-methoxyphenyl)ethylamine. Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst are typically employed.
- Substitution: The fluorine atoms and methoxy group can engage in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.
The biological activity of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. The fluorine substituents enhance its binding affinity and selectivity towards these targets, potentially influencing various biochemical pathways. Research indicates that compounds with similar structures exhibit activity against certain biological targets, making this compound a subject of interest in pharmacological studies .
The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile typically involves the following steps:
- Reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable nitrile source, commonly sodium cyanide.
- Use of a base, such as potassium carbonate, to facilitate the reaction.
- Purification through recrystallization to obtain the final product.
In industrial settings, similar synthetic routes may be employed but optimized for yield and purity using continuous flow reactors and automated systems.
Interaction studies involving 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile focus on its binding properties with biological targets. The presence of fluorine atoms enhances its pharmacokinetic properties, which is crucial for therapeutic applications. Detailed studies are necessary to elucidate the specific molecular interactions and pathways influenced by this compound .
Several compounds share structural similarities with 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4,5-Difluoro-2-methoxybenzonitrile | Not available | Lacks the acetonitrile group |
| 4,5-Difluoro-2-methoxybenzoic acid | Not available | Contains a carboxylic acid functional group |
| 1,2-Difluoro-4,5-dimethoxybenzene | Not available | Different substitution pattern on the benzene ring |
| 4,5-Difluoro-2-methoxyaniline | Not available | Contains an amine functional group |
Uniqueness
The uniqueness of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile lies in its specific combination of functional groups—two fluorine atoms and a methoxy group—on the phenyl ring. This arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds, enhancing its value for various synthetic and research applications .








